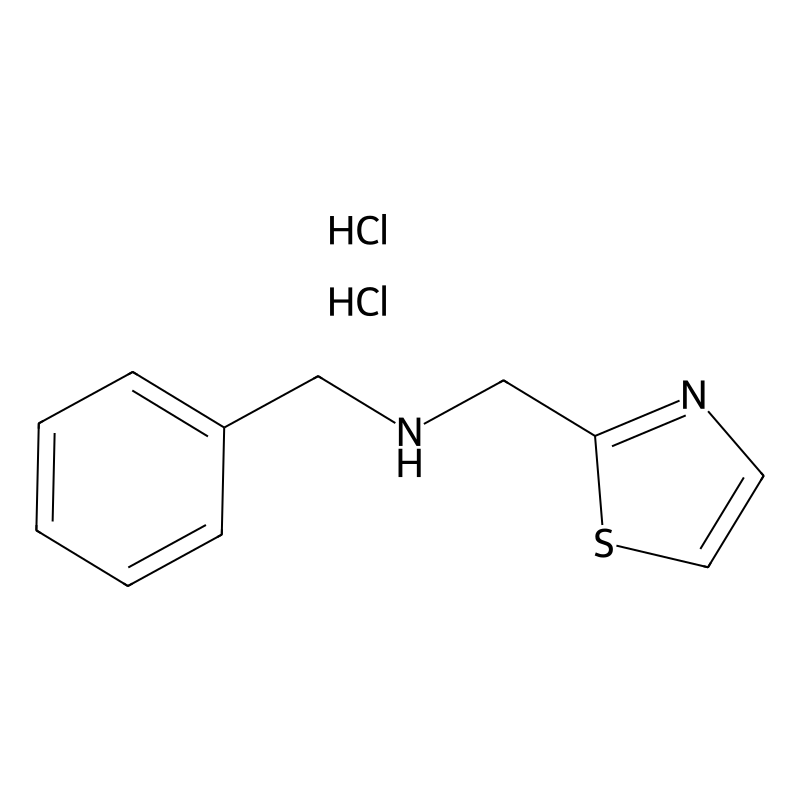

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride is a chemical compound with the molecular formula . This compound features a phenyl group attached to a thiazole ring, which is known for its biological activity. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, enhancing its solubility in water and making it suitable for various applications in pharmaceutical and biochemical research .

- Alkylation: The amine group can react with alkyl halides to form more complex amines.

- Acylation: The amine can be acylated using acyl chlorides, leading to the formation of amides.

- Nucleophilic substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles .

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride has demonstrated various biological activities, primarily attributed to its thiazole moiety. Research indicates that compounds containing thiazole rings often exhibit:

- Antimicrobial properties: Effective against various bacterial strains.

- Anticancer activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory effects: Compounds similar to this one have been investigated for their ability to reduce inflammation in biological models .

The synthesis of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride typically involves:

- Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Methylation of the amine: Using formaldehyde and methylamine to introduce the desired substituents.

- Hydrochloride salt formation: By reacting the base form of the compound with hydrochloric acid.

These methods are adaptable depending on the starting materials and desired purity levels .

This compound finds applications in several fields:

- Pharmaceutical research: As a lead compound for developing new drugs targeting infectious diseases or cancer.

- Biochemical assays: Used as a reagent or standard in various assays due to its defined chemical structure and properties.

- Agricultural chemistry: Potential use in developing agrochemicals that target specific pests or diseases due to its biological activity .

Studies on interaction profiles suggest that 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride interacts with various biological targets. Notable interactions include:

- Binding affinity studies with specific enzymes or receptors, indicating potential therapeutic targets.

- Synergistic effects when combined with other antimicrobial agents, enhancing efficacy against resistant strains.

Further research is necessary to elucidate detailed mechanisms of action and potential side effects .

Several compounds share structural similarities with 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride. These include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine dihydrochloride | 921101-66-8 | Contains a methyl group; potential for different biological activity. |

| 2-Amino-5-phenyloxazole | 1609400-53-4 | Similar heterocyclic structure; studied for anti-inflammatory properties. |

| 1-(2-Thienyl)-N-methylmethanamine | 921124-39-2 | Thienyl instead of phenyl; different pharmacological profile. |

Uniqueness

The uniqueness of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride lies in its specific combination of a phenyl group and a thiazole ring, which provides a distinct mechanism of action compared to other similar compounds. Its dual hydrochloride form enhances solubility and bioavailability, making it particularly advantageous for pharmaceutical applications .

This compound's diverse potential applications and unique structural features make it a valuable subject for ongoing research in medicinal chemistry and related fields.